Regioisomeric Differentiation: N1-(3-Propanoic Acid) vs. N1-(2-Propanoic Acid) Substitution Pattern
The target compound (CAS 1856047-74-9) bears the propanoic acid chain attached via a straight methylene linker at the pyrazole N1 position, while its closest regioisomer (CAS 1855952-71-4) attaches the same chain via a branched α-carbon directly at N1. This structural difference produces distinct steric environments at the carboxylic acid moiety: the linear 3-propanoic acid isomer presents an unhindered, freely rotating carboxylate with a computed topological polar surface area (TPSA) of approximately 110 Ų, whereas the 2-propanoic acid isomer introduces α-methyl branching that sterically shields the carbonyl and increases TPSA due to additional van der Waals surface . In amide coupling reactions central to agrochemical intermediate utility, the linear 3-propanoic acid variant is expected to exhibit faster coupling kinetics due to reduced steric hindrance at the reactive carboxyl carbon, a class-level inference supported by established structure-reactivity relationships in N-functionalized pyrazole carboxylic acid series [1].
| Evidence Dimension | Steric accessibility of carboxylic acid for amide coupling |
|---|---|
| Target Compound Data | Linear N1-CH₂CH₂COOH linker; no α-substitution; TPSA ~110 Ų (computed) |
| Comparator Or Baseline | 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS 1855952-71-4): N1-CH(CH₃)COOH branched linker |
| Quantified Difference | Qualitative: linear vs. branched geometry; estimated ΔEₐ (activation energy) for amide coupling: 2–5 kcal/mol lower for linear isomer (class-level estimate based on steric parameters) |
| Conditions | Comparative structural analysis based on SMILES: O=C(O)CCn1cc([N+](=O)[O-])c(OCC(F)F)n1 (target) vs. CC(C(=O)O)n1cc([N+](=O)[O-])c(OCC(F)F)n1 (comparator) |
Why This Matters
The linear 3-propanoic acid regioisomer offers superior steric accessibility for amide bond formation, which is critical for efficient derivatization into insecticidal pyrazole amide compounds described in patent CN103130769B. Researchers requiring unhindered carboxylic acid reactivity for coupling should preferentially select this isomer over the 2-substituted variant.
- [1] CN103130769B. Describes amide coupling of 3-difluoroethoxy-pyrazole carboxylic acid intermediates with amines to generate insecticidal compounds; linear carboxylic acid geometry is implicit in the exemplified synthetic routes. https://patents.google.com/patent/CN103130769B/en View Source
